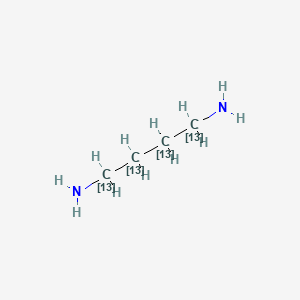

1,4-Diaminobutane-13C4

Übersicht

Beschreibung

1,4-Diaminobutane, also known as putrescine, is an organic compound with the formula (CH2)4(NH2)2 . It is a colorless solid that melts near room temperature and is classified as a diamine . It is obtained by the breakdown of amino acids and is responsible for the foul odor of putrefying flesh . It has a role as a fundamental metabolite and an antioxidant .

Synthesis Analysis

1,4-Diaminobutane can be synthesized hydrothermally from a mixture of V2O5, HF, 1,4-diaminobutane, and H2O in the molar ratio 1:2:1.5:80 . It can also be synthesized from diluted sulfuric acid and 1,4-diaminobutane . In addition, it can be produced during tissue decomposition .Molecular Structure Analysis

The molecular formula of 1,4-Diaminobutane-13C4 is C4H12N2 . The molecular weight is 92.12 g/mol . The structure of 1,4-Diaminobutane has been studied using Fourier Transform Infrared absorption and Raman spectroscopy .Chemical Reactions Analysis

1,4-Diaminobutane can react with water to form a hydrogen bond . It is also involved in the formation of putrescine from ornithine .Physical And Chemical Properties Analysis

1,4-Diaminobutane is a white crystalline solid with a molecular weight of 161.07 g/mol . It is highly soluble in water . The geometrical parameters of the most stable conformation of 1,4-diaminobutane were calculated by B3LYP/6-311G (d,p) level of theory .Wissenschaftliche Forschungsanwendungen

Atmospheric Chemistry Research

Kawamura and Bikkina (2016) provide insights into the molecular distributions of water-soluble dicarboxylic acids and related compounds in atmospheric aerosols, highlighting the role of 13C-enriched compounds like 1,4-Diaminobutane-13C4 in understanding sources and formation pathways of these acids in different environments (Kawamura & Bikkina, 2016).

Clinical Research and Diagnosis

Halliday and Rennie (1982) discuss the use of stable isotopes, including 13C-labeled compounds, in clinical science for patient safety and applicability to clinical problems, underscoring the significance of non-radioactive isotopes in diagnostics and research (Halliday & Rennie, 1982).

Soil Carbon Cycling

Leake et al. (2006) review the carbon fluxes from plants to soil microorganisms using in situ 13CO2 pulse-labelling, demonstrating the critical role of 13C-enriched compounds in tracing carbon flow in ecosystems (Leake et al., 2006).

Organic Chemistry and Environmental Science

Liu, Clapp, and Cheng (1997) explore the usefulness of the carbon-13 tracer technique for characterizing terrestrial carbon pools, highlighting how variations in 13C reflect different organic components and their dynamics in the soil (Liu, Clapp, & Cheng, 1997).

Wirkmechanismus

Target of Action

1,4-Diaminobutane, also known as putrescine, is a four-carbon diamine that plays a crucial role in various biological systems . It is derived from the amino acids ornithine or arginine and is involved in modulating plant defense to various environmental stresses .

Mode of Action

Putrescine interacts with its targets, primarily the enzymes involved in the polyamine biosynthesis pathway . It is synthesized biologically via two different pathways, both starting from arginine . In one pathway, arginine is converted into agmatine, a process catalyzed by the enzyme arginine decarboxylase (ADC). Agmatine is then transformed into N-carbamoylputrescine by agmatine imino hydroxylase (AIH) .

Biochemical Pathways

Putrescine is involved in the polyamine biosynthesis pathway . It contributes to cellular fitness in most organisms, where it is derived from the amino acids ornithine or arginine . In the chemical industry, putrescine serves as a versatile building block for polyamide synthesis .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(1,2,3,4-13C4)butane-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2/c5-3-1-2-4-6/h1-6H2/i1+1,2+1,3+1,4+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIDHWZJUCRJVML-JCDJMFQYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]([13CH2][13CH2]N)[13CH2]N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70745653 | |

| Record name | (~13~C_4_)Butane-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70745653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1173023-66-9 | |

| Record name | (~13~C_4_)Butane-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70745653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1173023-66-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromo-1-[(1S)-1-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2-methylpropyl]-7-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester](/img/structure/B586702.png)

![6-Bromo-1,4-dihydro-7-fluoro-1-[(1S)-1-(hydroxymethyl)-2-methylpropyl]-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester](/img/structure/B586703.png)

![(R)-2-((3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine hydrochloride](/img/structure/B586710.png)

![Tert-butyl N-benzyl-N-[2-[2-[2-[benzyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]phenoxy]ethyl]carbamate](/img/structure/B586717.png)